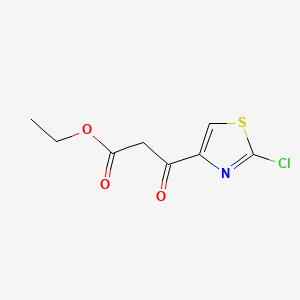
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:
CH3C(O)CH2C(O)OCH2CH3
It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
準備方法
Synthetic Routes:
The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
- Solvent: Typically anhydrous ethanol or another suitable solvent
- Catalyst: Basic conditions (such as sodium ethoxide)
- Temperature: Room temperature or slightly elevated
- Workup: Isolation and purification of the product
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
化学反応の分析
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Common reagents and conditions depend on the specific transformation desired.
科学的研究の応用
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.
Biology and Medicine:
Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Industry:
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.
類似化合物との比較
While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.
Similar Compounds
- 2-Chloro-1,3-thiazole-4-carbaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
特性
CAS番号 |
2825005-27-2 |
|---|---|
分子式 |
C8H8ClNO3S |
分子量 |
233.67 g/mol |
IUPAC名 |
ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |
InChIキー |
PVEMBMJLLYDMAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CSC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


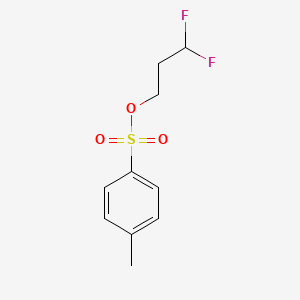
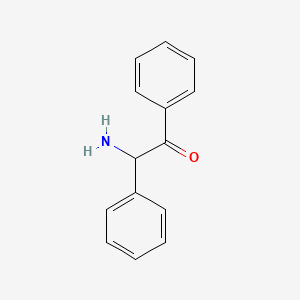
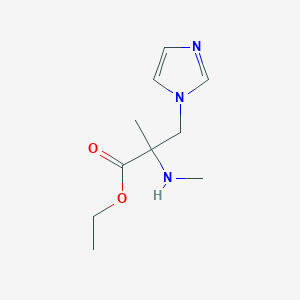
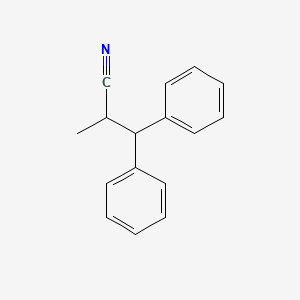
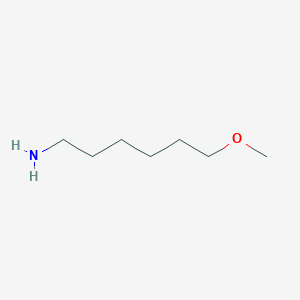

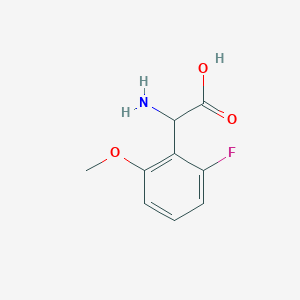
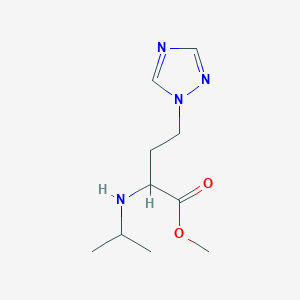
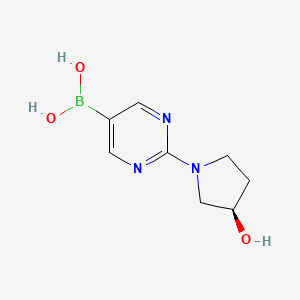
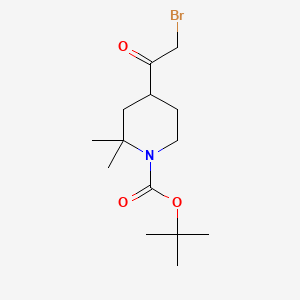
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
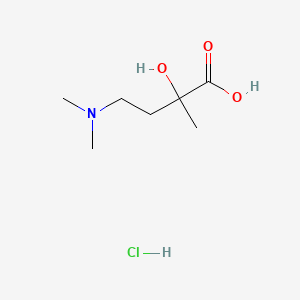
![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

